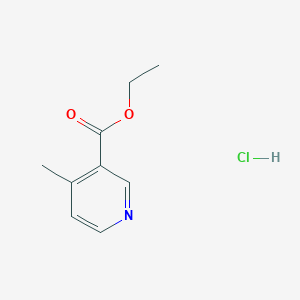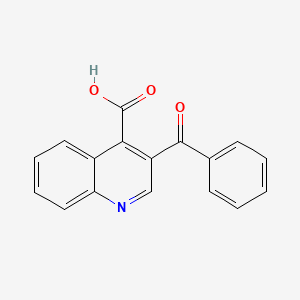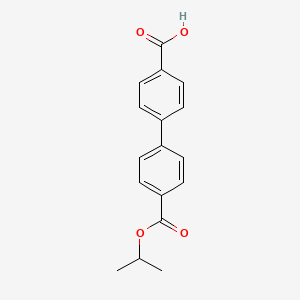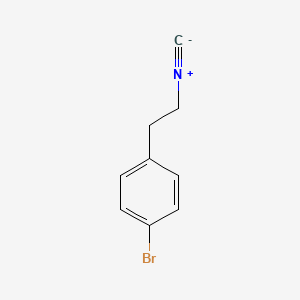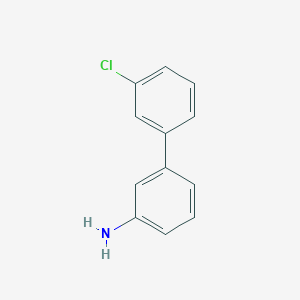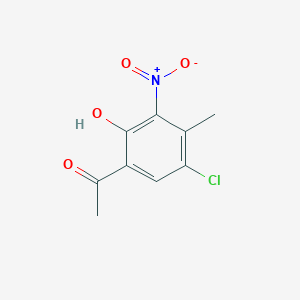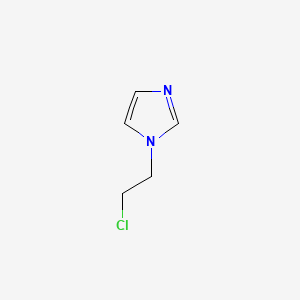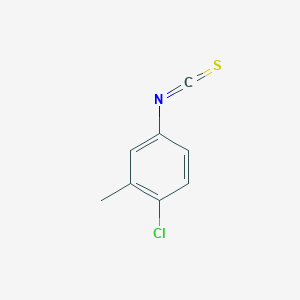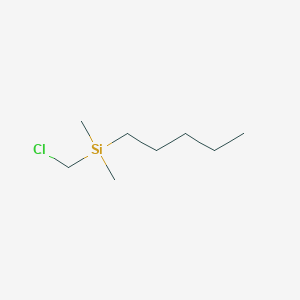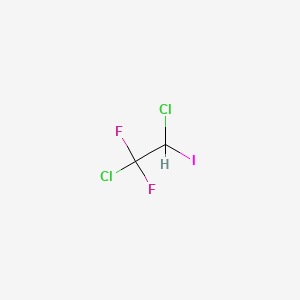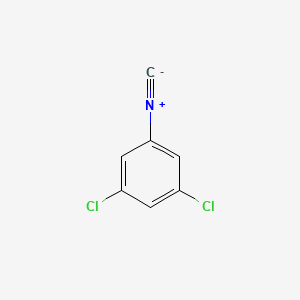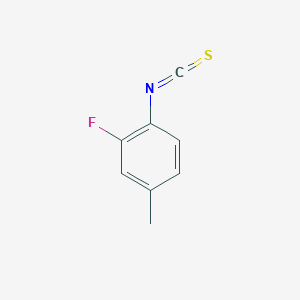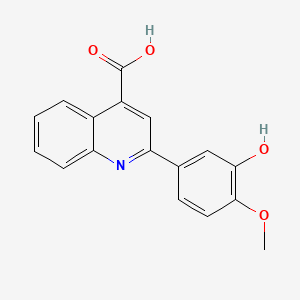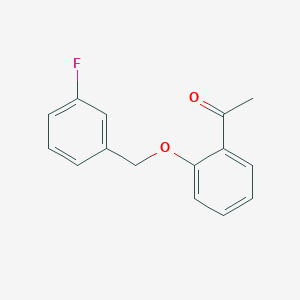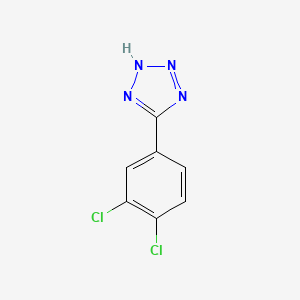
5-(3,4-Dichlorophenyl)-1H-Tetrazole
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)-1H-Tetrazole (5-DCFT) is a heterocyclic organic compound with a tetrazole ring and two chlorine atoms attached to the phenyl ring. It is a colorless, crystalline solid that has a melting point of 143-145°C and a boiling point of 265°C. 5-DCFT has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, a ligand in coordination chemistry, and a catalyst in polymerization.
Applications De Recherche Scientifique
Medicine
Application Summary
5-(3,4-Dichlorophenyl)-1H-Tetrazole has potential applications in the development of new therapeutic agents for neurodegenerative disorders such as Parkinson’s disease .
Methods of Application
The compound was synthesized and tested as a potential inhibitor of human monoamine oxidase (MAO) A and B, with a focus on MAO-B due to its role in Parkinson’s disease. The synthesis involved the condensation of 3,4-dichlorobenzamidoxime and methyl 1H-indole-5-carboxylate using a superbasic medium (NaOH/DMSO) .
Results
It demonstrated notable inhibition with an IC50 value of 0.036 μM for MAO-B and showed isoform specificity. The product was characterized by 1H-NMR, 13C-NMR, and HRMS .
Agriculture
Application Summary
The compound’s derivatives are being explored for their biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Methods of Application
Thiourea derivatives, which include the 5-(3,4-Dichlorophenyl) motif, are synthesized and tested for their biological activity. These compounds are used as intermediates in organic synthesis reactions .
Results
Research has shown that these derivatives possess numerous beneficial properties, which are significant for agricultural applications .
Materials Science
Application Summary
5-(3,4-Dichlorophenyl)-1H-Tetrazole is used in the synthesis of materials with potential antimicrobial properties for biomedical applications .
Methods of Application
The focus is on the classification of antimicrobial materials, surface modification, and design requirements, along with their mode of action and antimicrobial evaluation tests .
Results
The materials developed are capable of inhibiting or killing microbes on their surface or within their surroundings, addressing the need for effective and long-term antibacterial and biofilm-preventing materials .
Environmental Science
Application Summary
Derivatives of 5-(3,4-Dichlorophenyl)-1H-Tetrazole are involved in the biodegradation of herbicides and their by-products in environmental applications .
Methods of Application
A microbial consortium was used in a biofilm reactor for the degradation of the herbicide propanil and its catabolic by-product, 3,4-dichloroaniline (3,4-DCA), along with the herbicide adjuvants .
Results
Complete removal of propanil, 3,4-DCA, chemical oxygen demand, and total organic carbon was achieved at certain loading rates, demonstrating the effectiveness of the biodegradation process .
Chemical Engineering
Application Summary
The compound is involved in the selection of boron reagents for Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Methods of Application
The review discusses the preparation of boron reagents and their application under specific Suzuki–Miyaura coupling conditions .
Results
The optimized conditions for the cross-coupling of a wide range of moieties have been developed, yielding good results in most cases .
Biochemistry
Application Summary
5-(3,4-Dichlorophenyl)-1H-Tetrazole derivatives are used in the study of photosynthetic apparatus and chlorophyll fluorescence, which is crucial for understanding the photosynthetic activity in plants .
Methods of Application
The derivatives are used to diagnose the photosynthetic activity of algae and other plant cells, often through the use of microscopic imaging systems .
Results
The system developed was able to detect heterogeneities among algal cells, allowing a more sensitive assessment of photosynthetic activity .
This analysis provides a detailed overview of the diverse applications of 5-(3,4-Dichlorophenyl)-1H-Tetrazole in various scientific fields, highlighting the compound’s significance and potential in research and industry. Each application is unique and contributes to the advancement of its respective field.
Pharmacology
Application Summary
Thiazolidine derivatives, which include the 5-(3,4-Dichlorophenyl) motif, have been studied for their therapeutic potential across a range of pharmacological activities .
Methods of Application
These derivatives are synthesized using various synthetic approaches like multicomponent reactions, click reactions, nano-catalysis, and green chemistry to improve selectivity, purity, product yield, and pharmacokinetic activity .
Results
The derivatives exhibit diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities, making them valuable for pharmacological applications .
Organic Synthesis
Application Summary
Thiourea derivatives, including those with the 5-(3,4-Dichlorophenyl) structure, are significant in organic synthesis, offering a wide range of biological applications .
Methods of Application
The focus is on the structure and activity of these derivatives, with recent advancements in organic synthesis highlighting their significance .
Results
These compounds have shown antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties, which are critical for the development of new drug candidates .
Antimicrobial Research
Application Summary
New derivatives of 5-(3,4-Dichlorophenyl)-1H-Tetrazole have been designed and tested for antimicrobial activity against various bacterial and fungal strains .
Methods of Application
The derivatives were tested using the agar diffusion method to evaluate their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains .
Results
The studies indicated that these new derivatives possess significant antimicrobial properties, which could be beneficial in the development of new antimicrobial agents .
Propriétés
IUPAC Name |
5-(3,4-dichlorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N4/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKVZXBNWCKHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384584 | |
| Record name | 5-(3,4-Dichlorophenyl)-1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-1H-Tetrazole | |
CAS RN |
41421-27-6 | |
| Record name | 5-(3,4-Dichlorophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41421-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-Dichlorophenyl)-1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



